1-Isobutylazetidin-3-one
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Overview
Description
1-Isobutylazetidin-3-one is a four-membered nitrogen-containing heterocycle This compound is part of the azetidine family, which is known for its strained ring structure, making it highly reactive and of significant interest in synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutylazetidin-3-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can yield azetidines . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ catalysts and optimized reaction conditions to ensure high yields and purity. For example, the use of organometal reagents in the presence of copper catalysts has been reported to rapidly provide bis-functionalized azetidines .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylazetidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The strained ring structure makes it particularly susceptible to nucleophilic attacks and ring-opening reactions.
Common Reagents and Conditions:
Substitution: Reactions with phenylmagnesium bromide or triphenylphosphinemethylene can yield substituted azetidines.
Major Products: The major products formed from these reactions include various substituted azetidines and azetidin-3-ols, which can be further functionalized for diverse applications .
Scientific Research Applications
1-Isobutylazetidin-3-one has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-Isobutylazetidin-3-one involves its interaction with specific molecular targets and pathways. The strained ring structure allows it to act as a reactive intermediate in various biochemical processes. It can interact with enzymes and receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the isobutyl substitution.
Pyrrolidine: A five-membered nitrogen-containing ring, less strained and more stable than azetidine.
Oxetane: A four-membered oxygen-containing ring, similar in size but different in reactivity due to the presence of oxygen.
Uniqueness: 1-Isobutylazetidin-3-one is unique due to its specific substitution pattern and the resulting chemical properties. The isobutyl group enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(2-methylpropyl)azetidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-6(2)3-8-4-7(9)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
UUFVONMGOWPSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(=O)C1 |
Origin of Product |
United States |
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